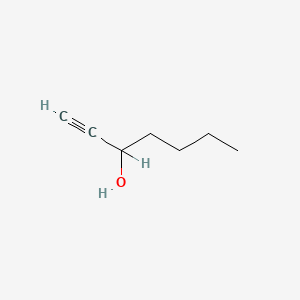

1-Heptyn-3-ol

Description

Overview of Alkyne Alcohols in Contemporary Chemical Science

Alkyne alcohols, also known as alkynols, are a class of organic compounds that possess both an alcohol (–OH) and a carbon-carbon triple bond (–C≡C–) functional group. This bifunctionality makes them highly versatile and valuable building blocks in modern organic synthesis. The presence of the hydroxyl group allows for reactions typical of alcohols, while the alkyne moiety can participate in a wide array of transformations, including addition reactions, cycloadditions, and coupling reactions.

In contemporary chemical science, alkynols are recognized for their utility in constructing complex molecular architectures. The alkyne functional group provides a rigid linear scaffold that can be strategically incorporated into target molecules. It can be readily transformed into other functional groups; for instance, partial hydrogenation of the triple bond, often using specific catalysts like Lindlar's catalyst, yields alkenes, which are themselves important synthetic intermediates. beilstein-journals.org This selective reduction is a cornerstone reaction in the synthesis of many natural products and pharmaceuticals. beilstein-journals.org

Furthermore, the terminal alkyne proton is weakly acidic and can be removed to form an acetylide anion. This nucleophile can then react with various electrophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon chain. The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has further elevated the status of terminal alkynes, providing a powerful tool for linking different molecular fragments with high efficiency and specificity. tcichemicals.com This reaction is widely used in drug discovery, materials science, and bioconjugation. tcichemicals.com The dual reactivity of alkyne alcohols makes them indispensable precursors for a diverse range of compounds, from specialty polymers to biologically active molecules. chemimpex.comsmolecule.com

Significance of 1-Heptyn-3-ol as a Research Subject

This compound (C₇H₁₂O) is a specific secondary alkyne alcohol that has garnered considerable attention as a research subject due to its utility as a synthetic intermediate and its presence in natural products. pmarketresearch.comchemicalbook.com Its structure, featuring a terminal alkyne and a chiral center at the alcohol-bearing carbon, makes it a valuable chiral building block for the synthesis of more complex molecules. pmarketresearch.combdl.cz

The primary significance of this compound in academic and industrial research lies in its role as a precursor in various sectors. pmarketresearch.com

Pharmaceutical Sector : It is utilized in the synthesis of bioactive molecules, including potential antifungal and antiviral agents. pmarketresearch.com The alkynol structure is a key component for creating molecules with specific mechanisms of action, and derivatives have been studied for their ability to inhibit fungal enzymes. pmarketresearch.com The demand for chiral building blocks like this compound has increased with the growth in the development of complex generic drugs. pmarketresearch.com

Agricultural Chemistry : The compound is employed in the synthesis of herbicides and pesticides. pmarketresearch.com Its role in creating acetylene-based agrochemicals is important for developing new solutions to combat resistant pests and weeds. pmarketresearch.com

Flavor and Fragrance Industry : this compound serves as a precursor for synthesizing important aroma compounds like gamma-decalactone (B1670016) and jasmine lactones, which impart fruity and floral notes to perfumes, cosmetics, and food products. pmarketresearch.com

The reactivity of this compound is a key focus of research. Studies have explored its catalytic hydrogenation to produce 1-hepten-3-ol (B34233) or heptan-3-ol, with different catalysts and conditions yielding varying degrees of selectivity. chemicalbook.comresearchgate.net The oxidation of this compound to its corresponding ketone, 1-heptyn-3-one, is another important transformation, often achieved using various oxidizing agents. orgsyn.orggoogle.com Furthermore, its use in asymmetric catalysis studies is a significant area of research, leveraging its chiral nature to investigate stereoselective reactions. pmarketresearch.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hept-1-yn-3-ol | nih.gov |

| Molecular Formula | C₇H₁₂O | nih.govsigmaaldrich.com |

| Molecular Weight | 112.17 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 7383-19-9 | nih.govsigmaaldrich.com |

| Appearance | Clear, colorless to light yellow liquid | vulcanchem.com |

| Density | 0.850 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 161–163 °C | vulcanchem.com |

| Flash Point | 59 °C (138 °F) | sigmaaldrich.comvulcanchem.com |

| Refractive Index | n20/D 1.440 | sigmaaldrich.com |

| Water Solubility | Slightly soluble | fishersci.com |

Structure

3D Structure

Properties

IUPAC Name |

hept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSFXAVQBIEYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022250 | |

| Record name | 1-Heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-19-9 | |

| Record name | 1-Heptyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptyn-3-ol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTYN-3-OL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49MA683SO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Heptyn 3 Ol and Its Derivatives

Established Reaction Pathways for Terminal Alkyne-Alcohol Synthesis

The addition of a terminal alkyne to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic chemistry, leading to the formation of α-alkynyl alcohols. wikipedia.org This transformation is typically achieved through the generation of a potent nucleophile, a metal acetylide, which then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org Two of the most prominent methods for this synthesis involve the use of butyllithium (B86547) and Grignard reagents.

Butyllithium-Mediated Alkynylation of Aldehydes

The reaction of a terminal alkyne with an aldehyde in the presence of a strong base like butyllithium is a cornerstone for the synthesis of alkyne alcohols. benchchem.com This method involves the deprotonation of the terminal alkyne to form a lithium acetylide, which then acts as the nucleophile. wikipedia.org

The successful synthesis of 1-heptyn-3-ol via butyllithium-mediated alkynylation hinges on the careful control of reagents and reaction conditions. Key parameters include the choice of solvent and reaction temperature.

Solvent: Anhydrous solvents are crucial to prevent the quenching of the highly reactive butyllithium and the lithium acetylide intermediate. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent due to its ability to solvate the lithium cation and maintain a homogeneous reaction mixture. benchchem.comucl.ac.uk The purity of the solvent is paramount, as impurities can lead to side reactions and reduced yields. orgsyn.org

Temperature: The reaction is typically initiated at low temperatures, often -78 °C, during the deprotonation step with n-butyllithium to form the lithium acetylide. wikipedia.org The subsequent addition of the aldehyde is also carried out at low temperatures to control the reaction rate and prevent side reactions. The reaction mixture is then often allowed to warm to room temperature. ucl.ac.uk

A typical procedure involves dissolving 1-heptyne (B1330384) in THF and cooling the solution before adding n-butyllithium. After a period of stirring to ensure complete formation of the lithium heptynide, pentanal (the aldehyde corresponding to the butyl side chain) would be added to the mixture.

| Parameter | Condition | Rationale |

| Base | n-Butyllithium | Strong base to effectively deprotonate the terminal alkyne. wikipedia.org |

| Solvent | Tetrahydrofuran (THF) | Aprotic and can solvate the lithium acetylide intermediate. benchchem.comucl.ac.uk |

| Temperature | -78 °C to 0 °C | Controls reactivity and minimizes side reactions. wikipedia.orgbeilstein-journals.org |

The mechanism involves two primary steps:

Acetylide Formation: n-Butyllithium, a strong organolithium base, abstracts the acidic terminal proton from 1-heptyne. This acid-base reaction results in the formation of lithium heptynide and butane. wikipedia.org The formation of the acetylide is a rapid and generally irreversible process.

Electrophilic Quenching: The newly formed lithium heptynide is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde (in this case, pentanal). This nucleophilic addition leads to the formation of a lithium alkoxide intermediate. wikipedia.org The reaction is then quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield the final product, this compound. ucl.ac.uk

Studies have shown that the rate and mechanism of lithiation can be influenced by the presence of additives and the specific substitution on the starting materials. nih.gov

Optimizing the yield and ensuring the purity of this compound requires careful attention to the reaction workup and purification steps.

Workup: After the reaction is complete, a careful workup procedure is necessary. This typically involves quenching the reaction with an aqueous solution, such as saturated ammonium chloride, to neutralize any remaining reactive species and protonate the alkoxide. ucl.ac.uk The pH of the aqueous phase should be controlled to ensure the product remains in the organic layer during extraction. orgsyn.org

Extraction: The product is then extracted from the aqueous layer using an organic solvent, such as dichloromethane (B109758) or diethyl ether. benchchem.comucl.ac.uk Multiple extractions are often performed to maximize the recovery of the product.

Purification: The final purification of this compound is commonly achieved through vacuum distillation or column chromatography. benchchem.combenchchem.com Vacuum distillation is suitable for separating the product from non-volatile impurities, while column chromatography on silica (B1680970) gel can be used to separate it from byproducts with similar boiling points. benchchem.comrsc.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in optimizing reaction time and minimizing the formation of side products. benchchem.com

Grignard Reagent-Assisted Synthesis of Alkyne Alcohols

Grignard reagents offer a valuable alternative to organolithium compounds for the synthesis of alkyne alcohols, particularly in industrial settings. benchchem.com This method involves the reaction of an alkynyl Grignard reagent with an aldehyde.

The synthesis using a Grignard reagent begins with the formation of an alkynylmagnesium halide. This can be achieved by reacting 1-heptyne with a pre-formed Grignard reagent like ethylmagnesium bromide. The ethyl group of the Grignard reagent acts as a base to deprotonate the terminal alkyne, forming the heptynylmagnesium bromide and ethane (B1197151) gas.

A general procedure involves preparing ethylmagnesium bromide in a suitable solvent like a toluene/THF mixture. benchchem.com 1-Heptyne is then added to this solution to generate the magnesium acetylide. Subsequently, the aldehyde is introduced to the reaction mixture. benchchem.com

The use of magnesium-based reagents is often considered for large-scale syntheses due to their generally lower cost and safer handling compared to butyllithium. The scalability of Grignard reactions is a significant advantage in industrial applications.

| Reagent | Role |

| 1-Heptyne | Alkyne source |

| Ethylmagnesium bromide | Grignard reagent (base) |

| Pentanal | Aldehyde (electrophile) |

| THF/Toluene | Solvent |

Recent advancements have also explored magnesium-mediated electrochemical synthesis for other chemical transformations, highlighting the versatility and potential for scalable, sustainable processes using this earth-abundant metal. nih.gov

Comparative Analysis of Grignard vs. Organolithium Approaches

The addition of a 1-heptyne nucleophile to an aldehyde is a cornerstone of this compound synthesis. This is most commonly accomplished using either Grignard reagents (heptynylmagnesium halides) or organolithium reagents (heptynyllithium). Both reagents function as powerful nucleophiles and strong bases, capable of attacking the electrophilic carbonyl carbon of an aldehyde like pentanal. libretexts.orgnptel.ac.in

Organolithium Reagents: Organolithium compounds, such as n-butyllithium (n-BuLi), are typically used to deprotonate the terminal alkyne (1-heptyne) to form the lithium acetylide. benchchem.com This is followed by the addition of the aldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts. mmcmodinagar.ac.inwikipedia.org This enhanced reactivity allows for reactions with sterically hindered ketones, though this is less relevant for the synthesis of this compound from the less-hindered pentanal. nptel.ac.in The high reactivity, however, can be a drawback, potentially leading to lower selectivity and compatibility issues with other functional groups. numberanalytics.com These reactions are often conducted at low temperatures (e.g., -78 °C) in anhydrous ether solvents like tetrahydrofuran (THF) to control reactivity. nptel.ac.inbenchchem.com

Grignard Reagents: Grignard reagents are prepared by reacting an alkyl halide with magnesium metal or by reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide. nptel.ac.inbenchchem.com The resulting heptynylmagnesium halide then reacts with the aldehyde. commonorganicchemistry.comchegg.com Grignard reactions are generally less reactive and may offer better chemoselectivity compared to organolithium reactions. They are often preferred for large-scale industrial syntheses due to better temperature control (reactions can often be run at 0°C to room temperature), lower cost, and potentially safer handling compared to the often pyrophoric nature of organolithium reagents. benchchem.comwikipedia.org

The primary limitation for both approaches is their strong basicity, which makes them incompatible with acidic protons, such as those found in alcohols, amines, and carboxylic acids, within the substrate molecule. libretexts.org

A comparative overview of the two methods is presented below:

Interactive Table: Grignard vs. Organolithium Reagents for this compound Synthesis

| Feature | Organolithium Approach | Grignard Approach |

| Reactivity | Higher; more powerful nucleophile. mmcmodinagar.ac.inwikipedia.org | Lower; generally more selective. |

| Reaction Conditions | Typically requires very low temperatures (-78 °C) to control reactivity. benchchem.com | Can often be performed at more moderate temperatures (0 °C to RT). benchchem.com |

| Solvents | Anhydrous polar aprotic solvents like THF or diethyl ether. nptel.ac.innumberanalytics.com | Requires ether solvents (e.g., THF, Et₂O) to stabilize the reagent. libretexts.org |

| Scalability | Can be challenging on a large scale due to cryogenic requirements and high reactivity. benchchem.com | Generally considered more suitable for large-scale and industrial production. benchchem.com |

| Side Reactions | Higher reactivity may lead to more side reactions or reduced selectivity. | More moderate reactivity often results in cleaner reactions and higher yields of the desired alcohol. |

| Steric Hindrance | Less susceptible to steric hindrance. nptel.ac.in | More sensitive to steric hindrance around the carbonyl group. |

Other Alkynylation Reactions

Beyond the classic Grignard and organolithium pathways, other methods exist for the alkynylation of carbonyls to produce propargylic alcohols like this compound. These often involve different catalysts or reaction conditions.

Potassium t-Butoxide Catalysis: In some cases, a strong, non-nucleophilic base can be used to generate the acetylide. For instance, potassium tert-butoxide has been used to catalyze the addition of phenylacetylene (B144264) to 3-pentanone (B124093) in dimethyl sulfoxide (B87167) (DMSO). google.com However, attempts to apply similar conditions to aldehydes have sometimes resulted in poor yields and product mixtures. google.com

Transition Metal-Catalyzed Reactions: The synthesis of propargylic alcohols can be influenced by transition metal catalysts. Palladium and copper complexes are frequently used in cross-coupling reactions involving alkynes, such as the Sonogashira coupling. smolecule.compmarketresearch.com While typically used for C-C bond formation between an alkyne and an aryl/vinyl halide, variations of these catalytic systems can be adapted for the addition of alkynes to other electrophiles.

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound

This compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)-1-heptyn-3-ol and (S)-1-heptyn-3-ol. The synthesis of a single enantiomer (enantioselective synthesis) is of high importance, particularly in the pharmaceutical and agrochemical industries, where biological activity is often specific to one enantiomer. pmarketresearch.comnumberanalytics.com The two most common strategies to obtain enantiopure propargylic alcohols are the asymmetric reduction of a prochiral ynone and the catalytic asymmetric alkynylation of an aldehyde. nih.gov

Chiral Auxiliaries and Catalysts in this compound Synthesis

Achieving enantioselectivity requires creating a chiral environment during the reaction. This is done using chiral catalysts or auxiliaries that preferentially favor the formation of one enantiomer over the other. numberanalytics.com

Chiral Ligands for Metal Catalysts: A widely used approach involves attaching a chiral ligand to a metal center to create a chiral Lewis acid or transition metal complex. u-tokyo.ac.jp For the alkynylation of aldehydes, zinc-based systems are common. The addition of alkynylzinc reagents to aldehydes can be rendered highly enantioselective by using chiral amino alcohol ligands derived from compounds like ephedrine (B3423809) or BINOL (1,1'-bi-2-naphthol). nih.gov The catalyst complex coordinates with both the alkynylzinc reagent and the aldehyde, creating a structured transition state that directs the nucleophilic attack to one face of the aldehyde, leading to a preferred enantiomer. nih.gov Other successful systems include titanium-BINOL complexes for aldehyde alkynylations and nickel complexes with P-chiral phosphine (B1218219) ligands (e.g., AntPhos, DI-BIDIME) for related reductive cyclizations of alkynones. nih.govacs.orgresearchgate.net

Enzymatic Catalysis: Biocatalysts, particularly enzymes like alcohol dehydrogenases (ADHs) and ketoreductases, offer a green and highly selective alternative. georgiasouthern.eduvulcanchem.com These enzymes can reduce the precursor ketone, 1-heptyn-3-one, to (R)- or (S)-1-heptyn-3-ol with very high enantiomeric excess (ee). vulcanchem.com Lipases can also be used for the kinetic resolution of racemic this compound, where the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer. vulcanchem.com

Diastereomeric Separation Techniques (e.g., HPLC) for Propargylic Alcohol Derivatives

When an asymmetric synthesis is not feasible or a racemic mixture of this compound is produced, the enantiomers can be separated in a process called resolution. A common method involves converting the enantiomeric mixture into a pair of diastereomers.

The process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form diastereomeric esters. nih.govnih.gov For example, racemic this compound can be esterified with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.net The resulting products, (R)-1-heptyn-3-yl-(S)-MαNP ester and (S)-1-heptyn-3-yl-(S)-MαNP ester, are diastereomers.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as melting points, boiling points, and solubility. This difference allows them to be separated using standard laboratory techniques like crystallization or, more commonly, chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) using a standard achiral stationary phase (like silica gel) is highly effective for separating such diastereomeric esters. nih.govresearchgate.netrsc.org

Once separated, each pure diastereomer is treated to cleave the ester bond, regenerating the pure (R)- and (S)-enantiomers of this compound and recovering the chiral auxiliary. nih.govnih.gov

Stereoselective Reduction of Alkynones to Chiral Alkyne Alcohols

An alternative and powerful strategy for producing enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-heptyn-3-one. In this approach, a chiral reducing agent or catalyst delivers a hydride (H⁻) to one of the two faces of the carbonyl group, leading to the preferential formation of one alcohol enantiomer. nih.gov

Several catalytic systems are effective for this transformation:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) as the reductant, chiral transition metal complexes can catalyze enantioselective reduction. Ruthenium-BINAP (Ru-BINAP) complexes are well-known catalysts for the hydrogenation of ketones to chiral secondary alcohols. vulcanchem.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule (like isopropanol (B130326) or formic acid) instead of H₂ gas. Chiral catalysts facilitate the transfer of hydrogen from the donor to the alkynone.

Chiral Boranes: Reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane®), derived from the natural product α-pinene, are effective for the asymmetric reduction of alkynyl ketones. The reduction of 1-octyn-3-one (B3050644), a close homolog of 1-heptyn-3-one, with this reagent proceeds in good chemical yield and with high stereospecificity. orgsyn.org

Table: Research Findings in Stereoselective Reduction of Alkynones

| Method | Catalyst/Reagent | Substrate Example | Key Finding |

| Asymmetric Reduction | B-3-pinanyl-9-BBN | 1-octyn-3-one | Provides a mild and efficient one-pot method for preparing the optically active alcohol with high enantiomeric purity. orgsyn.org |

| Catalytic Hydrogenation | Ru-BINAP complexes | Prochiral ketones | Employed for enantioselective reductions of ketones to secondary alcohols. vulcanchem.com |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | para-phenyl substituted alkynones | Enzymes can resolve issues of substrate insolubility and furnish products in highly enriched form (>99% ee). georgiasouthern.edu |

Historically, one of the first successful approaches to asymmetric reduction involved modifying powerful, achiral metal hydride reagents like lithium aluminum hydride (LiAlH₄) with chiral ligands. wikipedia.orgorganicchemistrydata.org By replacing one or more of the hydrides in LiAlH₄ with a chiral, non-transferable group, typically a chiral alkoxide, a chiral reducing agent is formed. wikipedia.org

The reaction involves pre-mixing LiAlH₄ with an optically pure alcohol. The chiral alcohol displaces a hydride to form a chiral lithium alkoxyaluminum hydride complex. researchgate.net When the prochiral ketone, 1-heptyn-3-one, is added, this complex delivers a hydride to the carbonyl carbon. The chiral environment created by the bulky, stereodefined ligand directs the hydride to a specific face of the ketone, resulting in an excess of one enantiomer of this compound. acs.org

The enantioselectivity of these reductions is highly dependent on the structure of the chiral alcohol used. A variety of chiral alcohols, including derivatives of sugars and amino alcohols, have been explored for this purpose. researchgate.net The reduction of 1-octyn-3-one using such complexes is a well-established method that provides chemical yields and optical purities comparable to modern techniques. orgsyn.org Although often supplanted by more efficient catalytic methods, this stoichiometric approach was a foundational development in asymmetric synthesis. wikipedia.org

Evaluation of Enantiomeric Excess and Chemical Yields

The stereoselective synthesis of this compound is crucial for its application in stereospecific chemical manufacturing. The success of these syntheses is measured by the chemical yield, which indicates the efficiency of the reaction in producing the desired alcohol, and the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other.

Several methods have been developed for the asymmetric synthesis of related secondary alkynyl alcohols, providing insights into potential pathways for this compound. For instance, the asymmetric reduction of the corresponding ketone, 1-octyn-3-one, using B-3-pinanyl-9-borabicyclo[3.3.1]nonane has been shown to produce (R)-(+)-1-octyn-3-ol in good chemical yield (86%) and high enantiomeric purity (86% e.e.). e3s-conferences.org Other approaches involving optically active alcohol complexes of lithium aluminum hydride or aluminum hydride have also yielded similar results in terms of both chemical yield and optical purity for this analogous compound. e3s-conferences.orgCurrent time information in Bangalore, IN.

For this compound specifically, biocatalytic methods have been explored. However, microbial asymmetric hydrolysis of the corresponding propargyl acetates has been reported to yield the alcohol with a relatively low enantiomeric excess of approximately 15%. e3s-conferences.orgCurrent time information in Bangalore, IN. More advanced biocatalytic approaches, such as the kinetic resolution of racemic this compound using enzymes like Candida antarctica lipase (B570770) B (CAL-B), offer another route where one enantiomer is selectively acylated, leaving the other unreacted. The yield and e.e. in these enzymatic resolutions are highly dependent on reaction optimization.

The table below summarizes findings for the synthesis of optically active secondary alkynyl alcohols, highlighting the variability in yields and enantiomeric excess based on the chosen synthetic method.

| Compound | Synthetic Method | Chemical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| This compound | Microbial Asymmetric Hydrolysis of Acetate (B1210297) | Not specified | ~15 e3s-conferences.orgCurrent time information in Bangalore, IN. |

| 1-Octyn-3-ol | Asymmetric Reduction (B-3-pinanyl-9-BBN) | 86 e3s-conferences.org | 86 e3s-conferences.org |

This table presents data on the chemical yield and enantiomeric excess for the synthesis of this compound and a structurally similar compound, 1-octyn-3-ol, via different stereoselective methods.

Optical Resolution Methods for Racemic this compound

When a synthesis results in a racemic mixture (a 1:1 mixture of both enantiomers) of this compound, optical resolution methods are employed to separate the enantiomers. These techniques are critical for obtaining the enantiomerically pure forms required for stereospecific applications.

One established method for resolving racemic secondary propargyl alcohols involves chemical derivatization to form diastereomers. This can be achieved by reacting the racemic alcohol with a chiral resolving agent. For the analogous 1-octyn-3-ol, this process involves creating a half-acid phthalate (B1215562) derivative by reacting the alcohol with phthalic anhydride. e3s-conferences.org This diastereomeric mixture of phthalate esters is then treated with a chiral amine, such as (+)-α-methylbenzylamine, to form diastereomeric salts. e3s-conferences.org Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, hydrolysis of the purified diastereomeric salt liberates the single, optically pure enantiomer of the alcohol. e3s-conferences.org This method has been shown to be effective, potentially yielding alcohol with 100% e.e. after one or two recrystallizations. e3s-conferences.orgCurrent time information in Bangalore, IN.

Another powerful technique is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, most commonly lipases, in an organic solvent. For instance, Candida antarctica lipase B (CAL-B) can selectively catalyze the acylation of one enantiomer of racemic this compound, leaving the other enantiomer in its original alcohol form. e3s-conferences.org The resulting mixture, containing one enantiomer as an ester and the other as an alcohol, can then be separated using standard chromatographic techniques.

Microbial Asymmetric Hydrolysis Approaches

Biocatalysis offers an alternative, environmentally conscious approach to producing enantiomerically enriched alcohols. Microbial asymmetric hydrolysis specifically uses microorganisms or their isolated enzymes (lipases) to selectively hydrolyze one enantiomer of a racemic ester, yielding an optically active alcohol and the unreacted ester. testbook.com

In the context of this compound, this method involves the hydrolysis of its racemic acetate derivative. Research has shown that this approach can produce optically active this compound. However, the reported enantiomeric excess achieved through this specific microbial hydrolysis is modest, at around 15%. e3s-conferences.orgCurrent time information in Bangalore, IN. The process relies on the enzyme's ability to differentiate between the (R)- and (S)-acetates, preferentially catalyzing the hydrolysis of one over the other. testbook.com

Novel Synthetic Transformations Involving this compound

Synthesis of Acetylene (B1199291) Amino Alcohols via Mannich Reaction

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminoalkylation of an acidic proton located on a carbon atom. taylorandfrancis.comwikipedia.org In the case of terminal alkynes like this compound, the acetylenic hydrogen is sufficiently acidic to participate in this reaction. This transformation is valuable for synthesizing β-amino carbonyl compounds, known as Mannich bases, which are important intermediates in organic synthesis. taylorandfrancis.com

For secondary acetylenic alcohols such as this compound, the Mannich reaction provides a direct route to novel acetylene amino alcohols. The reaction involves the condensation of the acetylenic alcohol, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net Studies on the closely related hex-1-yn-3-ol have demonstrated the feasibility of this synthesis, yielding new functionalized amino alcohols. e3s-conferences.orgresearchgate.net The resulting products contain both a hydroxyl group and an amino group, making them versatile building blocks for more complex molecules.

Condensation Reactions with Ethanolamines and Formaldehyde (B43269)

A specific application of the Mannich reaction using secondary acetylenic alcohols involves their condensation with ethanolamines and formaldehyde to produce new acetylene amino alcohols with hydroxyl functionalities. e3s-conferences.org In this reaction, this compound would react with formaldehyde and an ethanolamine, such as monoethanolamine or diethanolamine (B148213).

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The nucleophilic acetylide, formed by the deprotonation of the terminal alkyne of this compound, then attacks the iminium ion. Research conducted on hex-1-yn-3-ol shows that it readily undergoes this condensation with both monoethanolamine and diethanolamine in the presence of paraformaldehyde, leading to the corresponding amino alcohol products. e3s-conferences.orgresearchgate.net This established methodology provides a clear pathway for the synthesis of novel amino derivatives of this compound.

Influence of Temperature and Catalyst on Product Yield

The efficiency of the Mannich reaction for producing acetylene amino alcohols is significantly influenced by reaction parameters such as temperature and the presence of a catalyst. Systematic studies on the condensation of hex-1-yn-3-ol with ethanolamines and formaldehyde have provided key insights into optimizing product yield. e3s-conferences.org

A copper(I) chloride catalyst in a dioxane solvent has been found to be effective for this transformation. researchgate.net The catalyst is believed to facilitate the reaction by forming a π-complex with the acetylene bond, which increases the acidity of the terminal hydrogen and makes it more susceptible to substitution. researchgate.net

Temperature plays a critical role in the reaction rate and yield. As shown in the table below, increasing the reaction temperature generally leads to a higher product yield within a specific range.

| Reactant | Temperature (°C) | Reaction Time (min) | Product Yield (%) |

| Monoethanolamine | 80 | Not specified | 36.0 e3s-conferences.org |

| Monoethanolamine | 95 | Not specified | 62.7 e3s-conferences.org |

| Diethanolamine | 80 | Not specified | 36.0 e3s-conferences.org |

| Diethanolamine | 95 | Not specified | 54.4 e3s-conferences.org |

This table illustrates the effect of temperature on the product yield in the Mannich condensation of hex-1-yn-3-ol with different ethanolamines. Data sourced from a study on the synthesis of new acetylene amino alcohols. e3s-conferences.org

Furthermore, the duration of the reaction also impacts the final yield. For the reaction with diethanolamine, increasing the mixing time from 180 minutes to 420 minutes was shown to increase the yield of the corresponding acetylene amino alcohol from 22.8% to 52.2%. e3s-conferences.org These findings underscore the importance of optimizing reaction conditions to achieve efficient synthesis of these functionalized molecules.

Mechanistic Studies of Aminomethylation Processes

The aminomethylation of propargylic alcohols like this compound, often accomplished via the Mannich reaction, is a crucial method for synthesizing acetylene amino alcohols. These products are valuable intermediates in various fields, including the development of corrosion inhibitors and biologically active compounds. e3s-conferences.org Mechanistic studies focus on understanding how reaction conditions influence product yield and selectivity.

The reaction typically involves the condensation of the secondary alcohol (e.g., hex-1-yn-3-ol, a close structural analog of this compound), an amine (such as monoethanolamine or diethanolamine), and an aldehyde (commonly formaldehyde or its polymer, paraformaldehyde). e3s-conferences.org The process is generally catalyzed by a metal salt, often a copper-based catalyst. e3s-conferences.org

The proposed mechanism, supported by quantum chemical calculations, proceeds through several key steps. e3s-conferences.org First, the amine and formaldehyde react to form a highly electrophilic Eschenmoser-salt-like intermediate or a simpler iminium cation. The propargylic alcohol, in the presence of the catalyst, forms a copper acetylide. This acetylide then acts as the nucleophile, attacking the iminium ion in a C-C bond-forming step. This addition results in the formation of the final aminomethylated propargyl alcohol.

Research into the aminomethylation of the related hex-1-yn-3-ol has provided detailed insights into the reaction's kinetics and optimization. e3s-conferences.org The findings highlight the critical role of reaction parameters, as summarized in the table below.

| Parameter | Condition Range | Effect on Product Yield | Reference |

|---|---|---|---|

| Temperature | 80 °C to 95 °C | Yield increases from 36.0% to 54.4% | e3s-conferences.org |

| Reaction Time | 180 min to 420 min | Yield increases from 22.8% to 52.2% | e3s-conferences.org |

| Catalyst | A catalyst is utilized to facilitate the reaction. | e3s-conferences.org |

These studies demonstrate that by carefully controlling factors like temperature and reaction time, the yield of the desired acetylene amino alcohol can be significantly improved. e3s-conferences.org

Synthesis of Allenes from Propargylic Carbamates and Dialkylcuprates

A significant application of this compound is in the stereoselective synthesis of chiral allenes. The reaction of propargylic carbamates derived from this compound with lithium dialkylcuprates provides an efficient route to 1,3-dialkylallenes with substantial enantiomeric enrichment. datapdf.comresearchgate.net This method is a key example of chirality transfer in organic synthesis.

Once the individual diastereomers are isolated, they are subjected to a reaction with a lithium dialkylcuprate (R'₂CuLi) at low temperatures (e.g., -78 °C). datapdf.com This step proceeds via an SN2' mechanism, where the cuprate (B13416276) attacks the alkyne terminus, leading to the displacement of the carbamate (B1207046) group from the propargylic position and the formation of the allene (B1206475). This reaction is highly stereospecific, and the absolute configuration of the resulting allene is predictable. researchgate.net The process affords chiral allenes in high yields and with significant enantiomeric excess (ee), typically in the range of 60-80%. datapdf.com

The key steps and outcomes of this synthetic route are detailed below.

| Step | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| 1. Carbamate Formation | Racemic this compound, (R)-1-(1-naphthyl)ethyl isocyanate | Formation of diastereomeric propargylic carbamates | datapdf.comresearchgate.net |

| 2. Diastereomer Separation | Multigram High-Performance Liquid Chromatography (HPLC) | Isolation of individual, pure diastereomers | datapdf.comresearchgate.net |

| 3. Allene Formation | Separated carbamate diastereomer, Lithium dialkylcuprate (R'₂CuLi), -78 °C | Chiral 1,3-dialkylallenes in high yield and 60-80% enantiomeric excess (ee) | datapdf.com |

This two-step sequence, starting from the readily available racemic this compound, represents a convenient and effective method for the preparation of valuable, enantiomerically enriched allenes. datapdf.com

Reactivity and Reaction Mechanisms of 1 Heptyn 3 Ol

Catalytic Hydrogenation Studies

The catalytic hydrogenation of 1-heptyn-3-ol is a significant reaction, particularly for the selective production of 1-hepten-3-ol (B34233), an important intermediate in various chemical syntheses. beilstein-journals.org The process involves the addition of hydrogen across the carbon-carbon triple bond of the alkyne, which can lead to the corresponding alkene (semihydrogenation) or alkane (full hydrogenation). Achieving high selectivity for the alkene is a primary goal in many applications. beilstein-journals.org

Selective Semihydrogenation of the Alkyne Moiety to Alkenes

The selective semihydrogenation of the alkyne in this compound to an alkene is a reaction of considerable academic and industrial interest. researchgate.net The resulting product, 1-hepten-3-ol, is a valuable compound used in the synthesis of biologically active molecules and as a raw material in various industrial processes. researchgate.net The key challenge in this process is to prevent the subsequent hydrogenation of the alkene to the corresponding alkane, n-heptane. beilstein-journals.orgresearchgate.net This selectivity is often achieved because the alkyne typically adsorbs more strongly to the catalyst surface than the alkene, thus limiting the re-adsorption and further reaction of the alkene. researchgate.net

The selective hydrogenation of 1-heptyne (B1330384), a terminal alkyne structurally similar to this compound, has been extensively studied using heterogeneous catalysts, particularly those based on palladium (Pd), platinum (Pt), and ruthenium (Ru). researchgate.netnih.gov In these studies, the catalysts are typically dispersed on a solid support. researchgate.netnih.gov

Research has shown that palladium-based catalysts are generally more active and selective for the semihydrogenation of 1-heptyne to 1-heptene (B165124) compared to platinum and ruthenium catalysts. researchgate.netnih.gov The observed order of catalytic activity is typically Pd > Pt > Ru. researchgate.netnih.gov Both palladium catalysts studied, regardless of the precursor used, exhibited high selectivity towards 1-heptene. researchgate.netnih.gov The selectivity order was found to be PdClRX = PdNRX > RuClRX > PtClRX, which is primarily attributed to thermodynamic effects. researchgate.netnih.gov The superior performance of palladium is partly linked to the full occupancy of its d electronic levels, which is thought to facilitate the cleavage of the H-H bond in hydrogen gas. researchgate.netnih.gov

Ruthenium-supported catalysts have also been investigated for the partial hydrogenation of 1-heptyne. researchgate.net The presence of electron-deficient ruthenium species on the catalyst surface can influence both the conversion and selectivity of the reaction. researchgate.net It has been observed that 1-heptene adsorbs more weakly than 1-heptyne on these electron-deficient species, leading to its easier desorption and potentially higher selectivity. researchgate.netresearchgate.net

The choice of catalyst support significantly impacts the activity and selectivity of the hydrogenation reaction. researchgate.net Commonly used supports include alumina (B75360) (Al2O3) and activated carbon (AC). researchgate.netnih.gov

In studies on 1-heptyne hydrogenation, catalysts supported on activated carbon have demonstrated several advantages, such as being low-cost, stable, having a high surface area, and being inert in liquid reaction media. nih.gov When comparing palladium catalysts on activated carbon prepared with different precursors (PdCl2 and Pd(NO3)2), the catalyst prepared from the chloride precursor (PdClRX) showed higher total conversion. researchgate.netnih.gov This difference in activity was attributed to better accessibility of the substrate to the active sites due to modifications of the support's surface groups during preparation. researchgate.netnih.gov

For ruthenium catalysts used in 1-heptyne hydrogenation, the support material also plays a crucial role. researchgate.net When comparing Ru/Al2O3 and Ru/C catalysts, the alumina-supported catalyst exhibited higher conversion. researchgate.net This was attributed to a "shape selectivity" effect of the carbon support, which may hinder the access of reactants to the active sites. researchgate.net The surface of the support can also influence the electronic state of the metal. For instance, on alumina, ruthenium can exist as both Ru(0) and electron-deficient species, whereas on activated carbon, it is primarily present as Ru(0). researchgate.net

| Catalyst | Support | Key Finding | Reference |

|---|---|---|---|

| PdClRX | Activated Carbon | Higher total conversion compared to PdNRX on the same support. | researchgate.netnih.gov |

| Ru/Al2O3 | Alumina | Higher conversion compared to Ru/C, attributed to a shape selectivity effect of the carbon support. | researchgate.net |

The temperatures used for hydrogen pretreatment of the catalyst and for the reaction itself are critical parameters that influence the outcome of the hydrogenation of this compound. researchgate.net

Hydrogen Treatment Temperature: The temperature at which the catalyst is reduced in a hydrogen stream prior to the reaction can affect the properties of the active metal species. For ruthenium on alumina (Ru/Al2O3) catalysts used in 1-heptyne hydrogenation, treatment at a higher temperature (573 K) resulted in better catalytic performance compared to a lower temperature (373 K). researchgate.net This is because the higher temperature ensures a more complete reduction of the ruthenium precursor to its active metallic state. researchgate.net Similarly, for palladium on alumina catalysts, a reduction temperature of 573 K led to higher total conversion of 1-heptyne compared to a reduction at 373 K. researchgate.net

Reaction Temperature: The temperature at which the hydrogenation reaction is carried out also has a significant effect on both conversion and selectivity. In the hydrogenation of 1-heptyne over a Pd/Al2O3 catalyst, a reaction temperature of 303 K resulted in a higher conversion rate compared to 280 K. researchgate.net Similarly, for Ru/Al2O3 catalysts, a reaction temperature of 303 K showed better catalytic behavior than 283 K. researchgate.net

| Catalyst | Parameter | Temperature | Observation | Reference |

|---|---|---|---|---|

| Pd/Al2O3 | Reduction Temperature | 573 K vs 373 K | Higher conversion at 573 K | researchgate.net |

| Pd/Al2O3 | Reaction Temperature | 303 K vs 280 K | Higher conversion at 303 K | researchgate.net |

| Ru/Al2O3 | Hydrogen Treatment Temperature | 573 K vs 373 K | Better catalytic behavior at 573 K | researchgate.net |

| Ru/Al2O3 | Reaction Temperature | 303 K vs 283 K | Better catalytic behavior at 303 K | researchgate.net |

The electronic state of the metallic catalyst and its dispersion on the support are crucial factors that dictate the activity and selectivity in the hydrogenation of this compound. researchgate.netconicet.gov.ar

Electronic State: X-ray Photoelectron Spectroscopy (XPS) is a key technique used to determine the electronic states of the surface species on the catalyst. conicet.gov.ar For palladium catalysts, a higher electron density on the palladium atoms is believed to promote the cleavage of the hydrogen molecule, which is a key step in the hydrogenation reaction. researchgate.netnih.gov In the case of ruthenium catalysts on an alumina support, the presence of electron-deficient ruthenium species has been observed. researchgate.net These electron-deficient sites can influence the adsorption properties of the reactants and products, with 1-heptene being more weakly adsorbed than 1-heptyne, which can lead to higher selectivity towards the alkene. researchgate.netresearchgate.net The modification of palladium's electronic state by the addition of a second metal, like nickel, has also been shown to impact catalytic behavior. conicet.gov.ar

Metal Dispersion: Metal dispersion refers to the fraction of metal atoms on the surface of the support that are available for catalysis. It is often measured by techniques like hydrogen chemisorption. conicet.gov.ar A higher metal dispersion generally leads to a larger number of active sites and, consequently, higher catalytic activity. However, the relationship is not always straightforward, as very small, highly dispersed clusters can sometimes exhibit different electronic properties and selectivities. researchgate.net For instance, smaller and more electron-deficient palladium clusters have been associated with an increase in selectivity in some cases. researchgate.netresearchgate.net In studies with ruthenium catalysts on both alumina and carbon supports, the dispersion of ruthenium was found to be similar for both catalysts after hydrogen treatment at high temperatures. researchgate.net

To improve the activity, selectivity, and stability of monometallic catalysts, significant research has been dedicated to the development of bimetallic catalysts. researchgate.netconicet.gov.ar The addition of a second metal to a primary catalyst can modify its geometric and electronic properties, leading to enhanced performance. conicet.gov.ar

In the context of 1-heptyne hydrogenation, palladium-based bimetallic catalysts have shown promise. conicet.gov.ar For example, low-loaded palladium-nickel (Pd-Ni) and palladium-tungsten (Pd-W) bimetallic catalysts supported on γ-alumina were found to be more active than the corresponding monometallic palladium catalyst, with high selectivity to 1-heptene (over 95%). conicet.gov.ar The addition of nickel to palladium was suggested to modify the electronic state of the palladium. researchgate.netconicet.gov.ar While the Pd-Ni catalysts were less active than the commercial Lindlar catalyst, the bimetallic PdW/Al2O3 catalysts were more active. conicet.gov.ar

The development of bimetallic catalysts is a strategy to not only enhance performance but also potentially reduce the amount of precious metals used. For instance, a bimetallic catalyst of copper and palladium on alumina has been explored for the hydrogenation of 3-hexyn-1-ol. mdpi.com

Rearrangement Reactions and Pericyclic Processes

The structural framework of this compound and its derivatives allows for participation in sophisticated rearrangement reactions, including pericyclic processes governed by orbital symmetry rules.

The term "1,3-Dioxa- sigmaaldrich.comsigmaaldrich.com-sigmatropic Oxo-Rearrangement" is not standard nomenclature and may be a typographical error for more common pericyclic reactions like the orgsyn.orgorgsyn.org- or orgsyn.orgvulcanchem.com-sigmatropic rearrangements. Research has been published under the title of "1,3-Dioxa- orgsyn.orgorgsyn.org-sigmatropic Oxo-Rearrangement of Substituted Allylic Carbamates", indicating this is a more likely intended subject. researchgate.net

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-electron system. uh.edu A notable example involving a derivative of this compound is the tandem oxonium ylide formation followed by a orgsyn.orgvulcanchem.com-sigmatropic rearrangement. This reaction occurs between tertiary propargylic alcohols and donor/acceptor carbenoids, catalyzed by rhodium complexes like Rh₂(S-DOSP)₄. nih.gov This process competes favorably with the typical O-H insertion reaction and produces highly functionalized α–hydroxy allenes with excellent enantioselectivity (88–98% ee). nih.gov The orgsyn.orgvulcanchem.com-rearrangement proceeds through a five-membered cyclic transition state. uh.eduwikipedia.org

Functional Group Interconversions and Derivatization

The hydroxyl and terminal alkyne groups of this compound are reactive sites for various functional group interconversions and derivatizations.

The secondary alcohol can be converted into a range of other functional groups.

Esterification: The alcohol can be reacted with an arylacetic acid in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a carbodiimide (B86325) coupling agent to form the corresponding aryl acetic ester. amazonaws.com

Carbamate (B1207046) Formation: Reaction with isocyanates, such as (R)-1-[1-naphthyl]ethyl isocyanate, yields diastereomeric carbamates, which can be valuable for chiral separations and further synthesis. researchgate.net

Ether Formation (Protection): The hydroxyl group can be protected to prevent unwanted reactions during a synthetic sequence. A common protecting group is the methoxymethyl (MOM) ether, formed under appropriate conditions. amazonaws.com

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an enyne. smolecule.com

The terminal alkyne can also be modified.

Hydrostannation: The palladium-catalyzed addition of an organotin hydride, such as trineophyltin hydride, across the triple bond yields vinylstannane derivatives, which are versatile intermediates for cross-coupling reactions. conicet.gov.ar

Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl | Esterification | Arylacetic acid, DMAP, Carbodiimide | Aryl Acetic Ester | amazonaws.com |

| Hydroxyl | Carbamate Formation | Isocyanate | Carbamate | researchgate.net |

| Hydroxyl | Ether Formation | Reagents for MOM protection | Methoxymethyl (MOM) Ether | amazonaws.com |

| Alkyne | Hydrostannation | Trineophyltin hydride, Pd catalyst | Vinylstannane | conicet.gov.ar |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-heptyn-3-one. Standard oxidation procedures, such as the Jones oxidation (using chromic acid), are effective for this transformation. orgsyn.org This method has been used to prepare the analogous 1-octyn-3-one (B3050644) from 1-octyn-3-ol. orgsyn.orgorgsyn.org Other mild reagents for oxidizing secondary alcohols to ketones include Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC). fiveable.me Furthermore, oxidative kinetic resolution using transition metal catalysts presents a method to resolve racemic alcohols, yielding an enantioenriched alcohol and the corresponding ketone. scholaris.ca

Reduction: The reduction pathways for this compound primarily involve the alkyne moiety, as discussed in the hydrogenation sections (3.1.1.6 and 3.1.2). The triple bond can be selectively reduced to a (Z)-alkene using poisoned catalysts like Lindlar's catalyst or fully reduced to an alkane under more forcing conditions. rsc.org Conversely, the synthesis of this compound can be achieved via the reduction of its corresponding ketone, 1-heptyn-3-one. Asymmetric reduction using chiral reagents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), can produce enantiomerically enriched this compound. orgsyn.orgorgsyn.org

Advanced Spectroscopic and Computational Analysis in 1 Heptyn 3 Ol Research

Applications of Advanced NMR Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. msu.edu For 1-Heptyn-3-ol, ¹H NMR and ¹³C NMR are fundamental in confirming its carbon framework and the environment of its hydrogen atoms. numberanalytics.com

Advanced NMR techniques, such as two-dimensional (2D) NMR, provide even more detailed structural information. numberanalytics.com Methods like COSY (Correlation Spectroscopy) help establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates proton and directly attached carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons, which helps in assembling the complete molecular structure. numberanalytics.com

Distortionless Enhancement by Polarization Transfer (DEPT) NMR is another powerful technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only CH carbons, while a DEPT-135 spectrum displays CH and CH₃ groups as positive signals and CH₂ groups as negative signals. This allows for the precise assignment of each carbon atom in the this compound molecule. openstax.org

Investigation of Stereochemical Pathways via NMR

NMR spectroscopy is pivotal in determining the stereochemistry of molecules. numberanalytics.com For chiral molecules like this compound, understanding the spatial arrangement of atoms is critical. While standard NMR in achiral solvents may not distinguish between enantiomers, the use of chiral solvents or chiral shift reagents can induce separate signals for each enantiomer, allowing for the determination of enantiomeric purity. Protons that are interchangeable through a plane of symmetry or a center of inversion are considered chemically equivalent and produce a single signal in an NMR spectrum. libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. specac.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad peak in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C≡C triple bond of the alkyne group typically shows a sharp, weak to medium absorption band around 2100-2260 cm⁻¹. The sp-hybridized C-H bond at the terminus of the alkyne gives rise to a sharp peak around 3300 cm⁻¹. nih.govnist.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks corresponding to various bending and stretching vibrations, which are unique to the molecule. specac.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically produces a strong signal in the Raman spectrum, making it a valuable tool for identifying alkyne functionalities. nih.gov

| Spectroscopic Data for this compound | |

| Technique | Characteristic Peaks/Signals |

| FT-IR | O-H stretch (broad): ~3340 cm⁻¹, C-H stretch (alkyne): ~3310 cm⁻¹, C-H stretch (alkane): ~2960-2870 cm⁻¹, C≡C stretch: ~2120 cm⁻¹ |

| Raman | C≡C stretch (strong): ~2120 cm⁻¹, C-H stretch (alkyne): ~3310 cm⁻¹ |

| ¹³C NMR | Approximate chemical shifts (ppm): C1 (~84), C2 (~82), C3 (~61), C4 (~38), C5 (~31), C6 (~22), C7 (~14) |

| ¹H NMR | Approximate chemical shifts (ppm): H on C1 (~2.4), H on C3 (~4.2), H on C4-C6 (multiplets, ~1.3-1.6), H on C7 (~0.9) |

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is widely used for the identification and quantification of compounds, including the analysis of metabolites in biological systems. nih.govnist.gov The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (112.17 g/mol ) and a series of fragment ions that provide structural information. nih.govnist.gov

Metabolite profiling, a key application of mass spectrometry, aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. nih.govchromatographyonline.com This can be achieved through either targeted or untargeted approaches. In targeted analysis, known metabolites are quantified, while untargeted analysis seeks to identify all detectable metabolites in a sample. escholarship.org

GC-MS in Complex Mixture Analysis (e.g., Plant Extracts)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org This makes it particularly well-suited for the analysis of complex mixtures, such as essential oils and plant extracts. ecronicon.netresearchgate.netnih.gov

In several studies, this compound has been identified as a volatile component in various plant extracts using GC-MS. ecronicon.netrjptonline.org For instance, a study on the methanolic extract of Argemone mexicana leaves identified this compound as one of fifteen bioactive phytochemical compounds. ecronicon.net The process involves separating the volatile components of the extract on a GC column, followed by their ionization and detection by the mass spectrometer. The resulting mass spectrum of each component is then compared to spectral libraries for identification. nih.govrjptonline.org

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netull.es This makes it an invaluable tool for the analysis of chiral compounds like this compound. researchgate.net

The primary application of ECD is the determination of the absolute configuration of chiral molecules. researchgate.netull.es By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, the absolute stereochemistry of an enantiomer can be assigned. The technique is highly sensitive to the three-dimensional structure of the molecule. mdpi.com While X-ray crystallography remains the definitive method for determining absolute configuration, it requires a single crystal of high quality, which is not always obtainable. ECD, on the other hand, can be performed on samples in solution, making it a more versatile and accessible method. researchgate.net

Quantum Chemical Studies and Computational Modeling

Quantum chemical calculations and computational modeling have become indispensable tools in modern chemical research, providing deep insights into the electronic structure, properties, and reactivity of molecules. ias.ac.in For this compound, these methods are used to complement and interpret experimental data from various spectroscopic techniques.

Density Functional Theory (DFT) is a widely used computational method for calculating the properties of molecules. ias.ac.inresearchgate.net For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine quantum chemical parameters for a series of aliphatic compounds, including this compound. ias.ac.inresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. ias.ac.in

Theoretical Calculations of Reactivity and Active Centers

Theoretical calculations, particularly those employing quantum chemistry methods like Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound. These computational models determine the electron distribution and orbital energies of the molecule, which in turn identify its most probable sites for chemical reactions, known as active centers.

For an acetylenic alcohol like this compound, the primary active centers are the oxygen atom of the hydroxyl group, the carbon atoms of the alkyne group (C-1 and C-2), and the hydrogen atom attached to the C-1 carbon (the acetylenic hydrogen). Theoretical calculations reveal the relative reactivity of these sites. For instance, in analogous secondary acetylene (B1199291) alcohols like hex-1-yn-3-ol, the oxygen atom is identified as a highly reactive center due to its high negative charge, making it a prime site for electrophilic attack. ias.ac.in Simultaneously, the π-electron system of the triple bond makes the alkyne carbons susceptible to nucleophilic addition.

Furthermore, the acetylenic hydrogen at C-1 exhibits acidic properties. The presence of a catalyst, such as a copper(I) ion, can form a π-complex with the acetylene bond. ias.ac.in This interaction alters the molecule's electronic landscape, increasing the mobility of the acetylenic hydrogen and making the C-1 carbon atom the most reactive center for certain reactions, such as aminomethylation. ias.ac.in These theoretical predictions are crucial for designing synthetic routes and understanding reaction mechanisms involving this compound.

Charge Distribution Analysis and Its Influence on Reaction Direction

Charge distribution analysis provides a quantitative measure of the partial atomic charges within the this compound molecule. This analysis, typically performed using methods like Natural Population Analysis (NPA), is fundamental to understanding the molecule's reactivity and predicting the direction of chemical reactions. arxiv.org

The analysis reveals a significant negative partial charge on the highly electronegative oxygen atom of the hydroxyl group, confirming it as a strong nucleophilic center. Conversely, the carbon atom to which the hydroxyl group is attached (C-3) carries a partial positive charge, rendering it an electrophilic center. The terminal acetylenic carbon (C-1) and its attached hydrogen also have a distinct charge distribution that contributes to the hydrogen's acidity.

This calculated charge landscape dictates how this compound will interact with other reagents:

Nucleophilic Attack: Reagents with electron-rich centers will preferentially attack the electrophilic C-3 carbon.

Electrophilic Attack: Reagents with electron-deficient centers will be drawn to the nucleophilic oxygen atom.

Deprotonation: Strong bases can readily abstract the acidic acetylenic hydrogen, forming an acetylide anion, which is a potent nucleophile itself.

By quantifying the charge at each atomic center, chemists can predict which pathway a reaction is likely to follow, enabling the selective synthesis of desired products. For example, understanding the charge distribution is key to explaining the regioselectivity observed in addition reactions across the triple bond or substitution reactions at the alcohol carbon.

Molecular Stability and Energy Calculations

Quantum chemical calculations are employed to determine various energy parameters of this compound, which provide insights into its molecular stability. Key calculated parameters include total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. researchgate.netresearchgate.net

It is important to note that while total energy can be calculated, its absolute value is highly dependent on the computational method and basis set used. researchgate.net Therefore, comparing the total energies of different molecules is not always a reliable measure of relative stability. For a homologous series of molecules, such as 1-pentyn-3-ol, 1-hexyn-3-ol, and this compound, a more negative total energy often just signifies a larger molecule with more atoms, rather than greater intrinsic stability. researchgate.netlongdom.org

Correlation between Quantum Chemical Parameters and Experimental Observations

A significant application of computational analysis is the development of Quantitative Structure-Toxicity Relationship (QSTR) models, which correlate calculated quantum chemical parameters with experimentally observed biological activity, such as toxicity. ias.ac.inarxiv.orgias.ac.in For this compound, several studies have calculated descriptors and correlated them with its toxicity towards the protozoan Tetrahymena pyriformis, measured as the 50% inhibitory growth concentration (pIGC50). ias.ac.inresearchgate.netias.ac.in

Key quantum chemical descriptors used in these models include the energy of the lowest unoccupied molecular orbital (ELUMO) and the global electrophilicity index (ω). researchgate.netias.ac.in These parameters, often used in conjunction with the logarithm of the octanol-water partition coefficient (log P) which describes hydrophobicity, provide robust models for predicting toxicity. researchgate.netias.ac.in

Studies have shown that for acetylenic alcohols, including this compound, these quantum parameters are effective predictors of their interaction with biological systems. The electrophilicity index (ω), in particular, has been identified as a marginally better descriptor of chemical reactivity and toxicity compared to ELUMO in many cases. researchgate.netias.ac.in The strong correlation between these calculated parameters and experimental data validates the utility of computational chemistry in predicting the biological and toxicological profiles of molecules like this compound, reducing the need for extensive experimental testing. arxiv.org

Table 1: Calculated Quantum Chemical Parameters and Experimental Toxicity for this compound

| Parameter | Value | Description | Reference |

|---|---|---|---|

| log P | 1.73 | Octanol-water partition coefficient, a measure of hydrophobicity. | ias.ac.in |

| ELUMO (au) | 0.1520 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | researchgate.net |

| ω (eV) | 0.7227 | Global electrophilicity index, a measure of electrophilic character. | ias.ac.in |

| Observed pIGC50 | -0.265 | Experimentally measured toxicity against Tetrahymena pyriformis. | ias.ac.in |

| Calculated pIGC50 (NC, ω model) | 0.1202 | Toxicity predicted using a model based on Number of Carbons (NC) and electrophilicity (ω). | ias.ac.in |

Applications of 1 Heptyn 3 Ol in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Pharmaceutical Compounds

1-Heptyn-3-ol serves as a crucial intermediate in the development of new pharmaceutical compounds. chemicalbook.comchemicalbook.comfishersci.com Its alkynol structure is particularly useful for creating bioactive molecules with targeted mechanisms of action. pmarketresearch.com The pharmaceutical industry utilizes this compound in the synthesis of various drugs, including antifungal and antiviral agents. pmarketresearch.com Derivatives of this compound have been explored for their potential to inhibit fungal enzymes, which is a significant area of research due to the increase in drug-resistant fungal infections. pmarketresearch.com The chiral nature of this compound also makes it a valuable component in asymmetric synthesis, a key process for producing enantiomerically pure drugs, such as certain anti-cancer agents. pmarketresearch.com The versatility of alkynols like this compound allows them to be used in the synthesis of complex molecules that can serve as the foundation for new medications. ontosight.ai

Precursor for Agrochemicals

In agricultural chemistry, this compound is an important precursor for the synthesis of modern agrochemicals, including herbicides and pesticides. chemicalbook.comchemicalbook.comfishersci.compmarketresearch.com The compound is instrumental in the creation of acetylene-based agrochemicals designed to enhance crop yields by combating resistant weeds and pests. pmarketresearch.com For instance, in regions like the Asia-Pacific, high-efficiency herbicides derived from such intermediates are vital for managing invasive species that threaten staple crops. pmarketresearch.com The growing demand for effective crop protection solutions has led to increased use of specialty chemical intermediates like this compound in the formulation of innovative pesticide and herbicide additives. pmarketresearch.com

Building Block for Specialty Chemicals and Materials

This compound is a fundamental building block in the production of a variety of specialty chemicals. chemicalbook.comchemicalbook.comfishersci.com Its utility stems from the reactivity of its alkyne and hydroxyl groups, which can undergo numerous chemical transformations. This allows for its use in creating complex molecules for diverse applications. chemimpex.com The compound's structure is also leveraged in materials science, for example, in the development of ultraviolet-curable coatings used in the electronics industry for applications like semiconductor packaging. pmarketresearch.com

Role in Polymer Chemistry and Production of Specialty Polymers

The presence of both alkyne and hydroxyl functionalities in this compound makes it a valuable monomer or intermediate in polymer chemistry. It is utilized in the production of specialty polymers with tailored properties. ontosight.aichemimpex.com These polymers can find applications in advanced materials and engineering. For instance, derivatives of this compound can be incorporated into polymer chains to control properties such as thermal stability and reactivity, although in some applications, substitutes like ethynylcyclohexanol might be preferred for higher thermal stability. pmarketresearch.com

Development of New Synthetic Pathways and Reaction Mechanisms Studies

Researchers utilize this compound in the exploration of new synthetic methodologies and the study of reaction mechanisms. chemimpex.com The compound's dual functionality provides a model system for investigating reactions involving both alkynes and alcohols. Its participation in various chemical transformations, such as addition, coupling, and cycloaddition reactions, aids in the development of novel synthetic routes to complex organic molecules. sigmaaldrich.com The study of such reactions contributes to a deeper understanding of fundamental organic chemistry principles and enables the creation of more efficient and selective synthetic processes. chemimpex.com

Novel Insecticidal Formulations and Repellents

Recent research has highlighted the potential of this compound in the development of new insecticidal formulations and repellents. x-mol.net Studies have demonstrated its effectiveness against significant agricultural pests.

This compound has shown significant fumigant toxicity against the maize weevil, Sitophilus zeamais, a major pest of stored corn. x-mol.netresearchgate.net In laboratory studies, it was identified as the most toxic among several alcohols tested. x-mol.netresearchgate.net The presence of food was found to decrease its fumigant toxicity, a critical factor for its practical application in stored grain protection. x-mol.netresearchgate.net Furthermore, when incorporated into a polyvinyl paint, this compound exhibited a prolonged toxic effect, causing significant mortality in the pest population over several days. x-mol.net This suggests its potential for use in "bioactive paints" for pest management in storage facilities. x-mol.netresearchgate.net The compound has also demonstrated repellent effects against S. zeamais. x-mol.net

**Table 1: Fumigant Toxicity of this compound against *Sitophilus zeamais***

| Condition | LC50 (Lethal Concentration, 50%) | Source |

|---|---|---|

| Without Food | 0.74 µL/L | x-mol.netresearchgate.net |

| With Food | 14.73 µL/L | x-mol.netresearchgate.net |

Integration into Bioactive Paints for Pest Control